3-Chloro-1-(2-(methoxymethyl)piperidin-1-yl)propan-1-one

Description

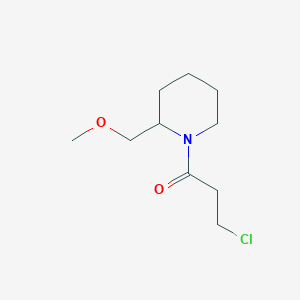

3-Chloro-1-(2-(methoxymethyl)piperidin-1-yl)propan-1-one is a synthetic organic compound featuring a piperidine ring substituted with a methoxymethyl group at the 2-position and a 3-chloropropanoyl moiety at the 1-position. The molecular formula is C₁₀H₁₈ClNO₂ (estimated), with a molecular weight of approximately 235.71 g/mol. Its structure combines a six-membered piperidine ring with a chloroalkyl ketone, which may confer unique physicochemical and biological properties. The methoxymethyl group enhances solubility in polar solvents, while the chlorine atom influences electronic effects on the carbonyl group .

Properties

IUPAC Name |

3-chloro-1-[2-(methoxymethyl)piperidin-1-yl]propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18ClNO2/c1-14-8-9-4-2-3-7-12(9)10(13)5-6-11/h9H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEANWXFBSPMQCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1CCCCN1C(=O)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-Chloro-1-(2-(methoxymethyl)piperidin-1-yl)propan-1-one is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C10H18ClNO2

- Molecular Weight : 219.71 g/mol

- CAS Number : 2098031-74-2

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Anticancer Activity

Research indicates that compounds with piperidine structures, including derivatives like this compound, exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have shown that related piperidine derivatives can induce apoptosis in cancer cells by activating caspase pathways and disrupting mitochondrial membrane potential .

Table 1: Cytotoxicity of Piperidine Derivatives Against Cancer Cell Lines

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MDA-MB-231 (Breast) | 19.9 | Apoptosis via caspase activation |

| Compound B | OVCAR-3 (Ovarian) | 75.3 | Mitochondrial depolarization |

| 3-Chloro... | HCT116 (Colon) | TBD | TBD |

2. Neuropharmacological Effects

Piperidine derivatives are also known for their neuropharmacological properties. The methoxymethyl group in the structure may enhance the compound's ability to cross the blood-brain barrier, potentially leading to applications in treating neurological disorders. Compounds with similar structures have been studied for their effects on neurotransmitter systems, particularly in modulating dopamine and serotonin receptors .

3. Inhibition of Enzymatic Activity

The compound may act as an inhibitor for certain enzymes involved in metabolic pathways. For example, related piperidine derivatives have been shown to inhibit monoacylglycerol lipase (MAGL), which is significant in the endocannabinoid system and has implications for pain management and appetite regulation .

Table 2: Enzyme Inhibition Potency of Piperidine Derivatives

| Compound | Enzyme Target | IC50 (µM) | Selectivity |

|---|---|---|---|

| Compound C | MAGL | 0.84 | High |

| 3-Chloro... | TBD | TBD | TBD |

Case Studies

Several studies have explored the biological activity of piperidine derivatives, providing insights into their therapeutic potential:

- Antiproliferative Studies : A study evaluated the antiproliferative effects of various piperidine derivatives on human cancer cell lines, demonstrating that certain modifications enhance cytotoxicity while maintaining selectivity towards malignant cells .

- Neuroprotective Effects : Research into piperidine compounds indicated potential neuroprotective effects through modulation of neurotransmitter levels, suggesting applications in neurodegenerative diseases .

- Pharmacokinetic Profiles : Investigations into the pharmacokinetics of similar compounds revealed favorable absorption and distribution characteristics, supporting further development as therapeutic agents .

Scientific Research Applications

3-Chloro-1-(2-(methoxymethyl)piperidin-1-yl)propan-1-one, with the CAS number 1994686-46-2, is a compound that has garnered attention in various scientific research applications. This article provides a comprehensive overview of its applications, focusing on its chemical properties, potential therapeutic uses, and relevant case studies.

Pharmaceutical Development

One of the primary applications of this compound is in the field of pharmaceutical research. Its structural similarity to other piperidine-based compounds makes it a candidate for developing new drugs targeting various conditions, particularly in the realm of neuropharmacology.

Potential Therapeutic Uses:

- Pain Management : Compounds structurally related to this molecule have been explored for their analgesic properties. The piperidine structure is often associated with opioid-like effects, which could be beneficial in pain relief formulations.

- Neurological Disorders : The compound may have implications in treating neurological disorders due to its potential interaction with neurotransmitter systems.

Synthetic Chemistry

In synthetic chemistry, this compound can serve as an intermediate in the synthesis of more complex molecules. Its unique functional groups allow for various chemical reactions, making it a valuable building block in organic synthesis.

Research on Drug Metabolism

Studies have indicated that compounds similar to this compound can be used to investigate metabolic pathways and pharmacokinetics. Understanding how such compounds are metabolized can inform drug design and improve therapeutic efficacy.

Case Study 1: Analgesic Properties

A study conducted by researchers investigated the analgesic properties of piperidine derivatives, including compounds similar to this compound. The results indicated significant pain relief in animal models, suggesting that modifications to the piperidine structure could enhance analgesic activity.

Case Study 2: Neuropharmacological Effects

Another research effort focused on the neuropharmacological effects of piperidine derivatives. The findings demonstrated that certain modifications led to increased affinity for specific neurotransmitter receptors, indicating potential for developing treatments for conditions like depression and anxiety.

Comparison with Similar Compounds

Piperidine vs. Pyrrolidine Derivatives

Compound : 3-Chloro-1-(2-(methoxymethyl)pyrrolidin-1-yl)propan-1-one (CAS 2098117-54-3)

- Structural Difference : Pyrrolidine (5-membered ring) vs. piperidine (6-membered ring).

- Molecular Formula: C₉H₁₆ClNO₂.

- Molecular Weight : 205.68 g/mol.

- Key Properties : The smaller pyrrolidine ring increases ring strain but reduces steric hindrance compared to piperidine. This may alter binding affinity in biological targets .

Piperazine and Phenothiazine Derivatives

Compound: 2-(4-(2-Ethoxyethyl)piperazine-1-yl)-1-(10H-phenothiazine-10-yl)propan-1-one (Compound 15)

- Structural Features: Incorporates a phenothiazine core and piperazine ring.

- Synthesis: Derived from 3-chloro-1-(10H-phenothiazine-10-yl)propan-1-one, yielding 29% via nucleophilic substitution.

- Key Difference: Phenothiazine’s aromatic system enables π-π stacking, relevant for CNS-targeting drugs, whereas the methoxymethyl group in the target compound prioritizes solubility .

Thiomorpholine-Substituted Analogs

Compound : 3-Chloro-1-[4-(thiomorpholin-4-yl)piperidin-1-yl]propan-1-one (CAS 2098000-27-0)

- Molecular Formula : C₁₂H₂₁ClN₂OS.

- Molecular Weight : 276.83 g/mol.

- The target compound’s methoxymethyl group offers better aqueous solubility .

Trifluoromethyl and Hydroxy-Substituted Analogs

Compound : 3-Chloro-1-(4-hydroxy-4-(trifluoromethyl)piperidin-1-yl)propan-1-one (CAS 1878874-68-0)

- Molecular Formula: C₉H₁₃ClF₃NO₂.

- Molecular Weight : 259.65 g/mol.

- Key Difference : The trifluoromethyl group enhances electron-withdrawing effects and metabolic resistance, while the hydroxy group adds hydrogen-bonding capacity. Comparatively, the target compound’s methoxymethyl group balances polarity and steric effects .

Amino-Substituted Derivatives

Compound: 3-Amino-1-(2-methylpiperidin-1-yl)propan-1-one (CAS 244789-26-2)

- Molecular Formula : C₉H₁₈N₂O.

- Molecular Weight : 170.25 g/mol.

- Key Difference: The amino group replaces chlorine, increasing polarity and enabling hydrogen-bonding interactions. This contrasts with the electrophilic chloro group in the target compound, which may enhance reactivity in substitution reactions .

Preparation Methods

Preparation of 2-(Methoxymethyl)piperidine Intermediate

- Starting from piperidine, the 2-position can be functionalized by alkylation with methoxymethyl halides (e.g., methoxymethyl chloride or bromide) under basic conditions.

- Protection/deprotection steps may be employed to control regioselectivity and prevent over-alkylation.

Formation of 3-Chloropropanone Moiety

- 3-Chloropropanone or its derivatives can be synthesized by chlorination of propiophenone analogs or by direct substitution of 3-hydroxypropanone with a suitable chlorinating agent.

- Alternatively, 3-chloropropanoyl chloride can be prepared as an acylating agent.

Coupling of Piperidine and 3-Chloropropanone

- The nitrogen of the 2-(methoxymethyl)piperidine acts as a nucleophile to attack the electrophilic carbonyl carbon of 3-chloropropanone or its activated derivatives (e.g., acid chlorides or esters).

- This yields the target compound this compound.

Detailed Synthetic Routes from Literature Analogues

While direct literature on this compound is limited, related synthetic routes for piperidinyl ketones and chloro-substituted propanones provide insight:

| Step | Reaction Type | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Alkylation | Piperidine + Methoxymethyl halide, base (e.g., K2CO3) | Selective alkylation at 2-position |

| 2 | Preparation of 3-chloropropanone | Chlorination of 3-hydroxypropanone or acyl chloride formation | Use of SOCl2 or PCl5 for acid chloride synthesis |

| 3 | Nucleophilic substitution | 2-(Methoxymethyl)piperidine + 3-chloropropanoyl chloride, base | Formation of amide or ketone linkage at nitrogen |

| 4 | Purification | Column chromatography or recrystallization | To isolate the pure target compound |

Summary Table of Preparation Methods

| Preparation Stage | Methodology/Reaction Type | Typical Reagents/Conditions | Expected Outcome/Notes |

|---|---|---|---|

| Piperidine 2-position functionalization | Alkylation with methoxymethyl halide | Piperidine, methoxymethyl chloride, base | 2-(Methoxymethyl)piperidine intermediate |

| Synthesis of 3-chloropropanone | Chlorination or acid chloride formation | 3-Hydroxypropanone, SOCl2 or PCl5 | 3-Chloropropanoyl chloride or related species |

| Coupling step | Nucleophilic substitution at nitrogen | 2-(Methoxymethyl)piperidine, 3-chloropropanoyl chloride, base | Formation of this compound |

| Purification | Chromatography or recrystallization | Silica gel, solvents | Pure target compound |

Q & A

Q. What are the standard synthetic routes for preparing 3-Chloro-1-(2-(methoxymethyl)piperidin-1-yl)propan-1-one?

Methodological Answer: The compound is typically synthesized via coupling reactions between a piperidine derivative and a chloro-propanone intermediate. A documented method involves using coupling reagents such as HOBt (hydroxybenzotriazole) and TBTU (tetramethyluronium tetrafluoroborate) in anhydrous DMF, with NEt₃ as a base . Key steps include:

- Activation of the carboxylic acid group (if applicable) using HOBt/TBTU.

- Reaction with 2-(methoxymethyl)piperidine under inert conditions (e.g., nitrogen atmosphere).

- Purification via column chromatography or recrystallization.

Critical Parameters: Maintain stoichiometric ratios (1:1.1 for acid:amine) and monitor reaction progress using TLC or LC-MS.

Q. What analytical techniques are recommended for characterizing this compound?

Methodological Answer: Structural confirmation requires a combination of:

- NMR Spectroscopy: ¹H and ¹³C NMR to verify the piperidine ring substitution pattern and methoxymethyl group integration .

- Mass Spectrometry (MS): High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns consistent with chlorine presence .

- HPLC-Purity Analysis: Use reverse-phase HPLC with UV detection (λ = 210–254 nm) to assess purity (>95%) .

Q. What safety precautions are essential during handling?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis steps involving volatile reagents .

- Storage: Store in airtight containers at 2–8°C, away from moisture and oxidizing agents .

- Waste Disposal: Collect organic waste separately and neutralize acidic/basic residues before disposal via licensed chemical waste services .

Advanced Research Questions

Q. How can researchers optimize coupling efficiency in the synthesis of this compound?

Methodological Answer: Low yields in coupling reactions often arise from:

- Incomplete Activation: Ensure stoichiometric excess of coupling reagents (e.g., TBTU:HOBt = 1:1).

- Moisture Sensitivity: Use rigorously dried solvents (e.g., molecular sieves in DMF) and inert reaction conditions .

- Alternative Reagents: Test EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with DMAP (dimethylaminopyridine) as a catalyst for improved activation .

Experimental Design: Perform a DoE (Design of Experiments) varying temperature (0–25°C), solvent (DMF vs. THF), and base (NEt₃ vs. DIPEA) to identify optimal conditions.

Q. How should conflicting spectroscopic data (e.g., NMR vs. MS) be resolved during structural confirmation?

Methodological Answer:

- NMR Discrepancies: Compare experimental shifts with computational predictions (DFT-based tools like Gaussian) or reference analogs (e.g., ’s structurally similar propanone derivatives) .

- MS Anomalies: Perform isotopic pattern analysis for chlorine (3:1 ³⁵Cl/³⁷Cl ratio) and fragmentation studies (MS/MS) to distinguish isobaric impurities .

- X-ray Crystallography: If crystalline, obtain a single-crystal structure for unambiguous confirmation, as demonstrated in for hydrazone derivatives .

Q. What strategies are effective for analyzing the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

- Kinetic Studies: Prepare solutions in buffers (pH 1–13) and monitor degradation via HPLC at intervals (0, 24, 48 hrs) under controlled temperatures (25–60°C) .

- Degradation Pathways: Use LC-MS to identify breakdown products (e.g., hydrolysis of the methoxymethyl group or β-keto cleavage) .

- Accelerated Stability Testing: Store samples at 40°C/75% RH for 4 weeks and compare with baseline data .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported biological activity across studies?

Methodological Answer:

- Assay Variability: Standardize assay conditions (e.g., cell lines, incubation times) and validate using positive controls (e.g., ’s reference compounds) .

- Solubility Effects: Test compound solubility in assay media (DMSO vs. aqueous buffers) using nephelometry; adjust concentrations to avoid false negatives .

- Metabolite Interference: Perform metabolite profiling (e.g., liver microsome assays) to identify active/inactive derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.